2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinyl group, a pyridinyl group, and a trifluoromethylphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinyl Intermediate: This involves the reaction of 2-chloropyridazine with a suitable nucleophile under reflux conditions.
Introduction of the Pyridinyl Group: The pyridazinyl intermediate is then reacted with 2-bromopyridine in the presence of a palladium catalyst to form the desired pyridazinyl-pyridinyl compound.
Attachment of the Trifluoromethylphenyl Group: The final step involves the reaction of the pyridazinyl-pyridinyl compound with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazinyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridazinyl or pyridinyl derivatives.
Scientific Research Applications
2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[2-(CHLOROMETHYL)PHENYL]ACETAMIDE
- 2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[2-(METHOXYMETHYL)PHENYL]ACETAMIDE
Uniqueness
2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific interactions with biological targets.
Properties
Molecular Formula |
C18H13F3N4OS |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H13F3N4OS/c19-18(20,21)12-5-1-2-6-13(12)23-16(26)11-27-17-9-8-15(24-25-17)14-7-3-4-10-22-14/h1-10H,11H2,(H,23,26) |
InChI Key |
DBCWNXWOYCVBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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